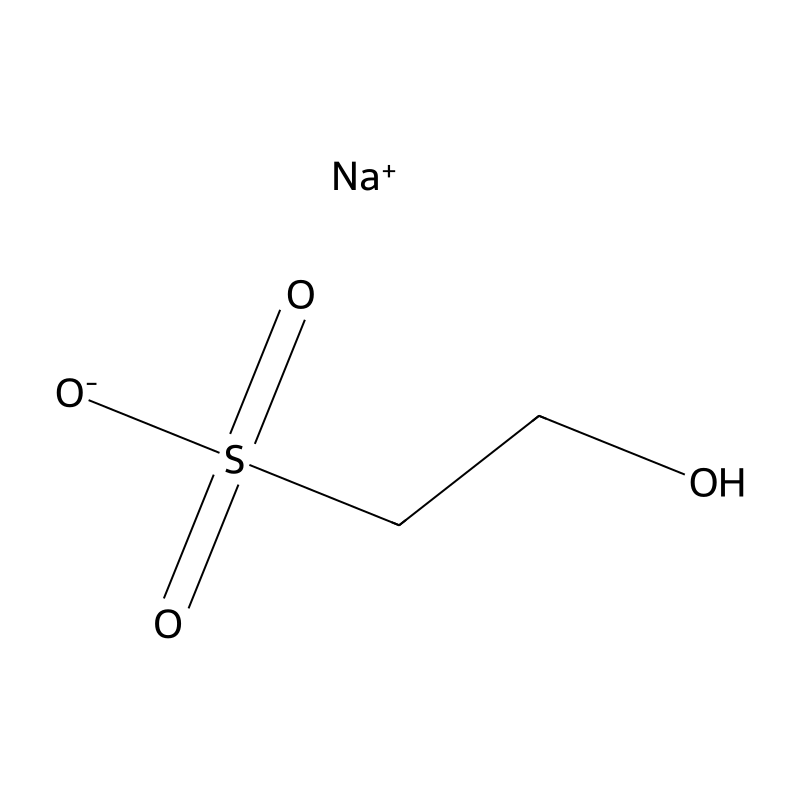Sodium isethionate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Sodium isethionate, also known as sodium 2-hydroxyethyl sulfonate, is the sodium salt of isethionic acid. It is characterized by its molecular formula and a molecular weight of approximately 148.11 g/mol. This compound appears as a white, free-flowing solid that is highly soluble in water and exhibits good biodegradability. Due to its hydrophilic nature, sodium isethionate serves as an effective surfactant and is widely used in personal care products such as shampoos, cleansers, and soaps .
- In personal care products, sodium isethionate acts as a surfactant. Surfactants lower the surface tension of water, allowing it to spread more easily and remove dirt and oil from surfaces like skin and hair. The polar head group of sodium isethionate interacts with water, while the non-polar tail interacts with dirt and oil, enabling their removal during rinsing.
- Additionally, the presence of the ethanol group contributes to the mildness of sodium isethionate by reducing its interaction with the skin's natural oils [].
The primary method for synthesizing sodium isethionate involves the reaction between ethylene oxide and sodium bisulfite. This reaction typically occurs in an aqueous solution under controlled conditions to minimize by-product formation . The general reaction can be represented as follows:
Additionally, sodium isethionate can undergo dehydration to yield vinylsulfonic acid, which has further applications in various chemical processes .
Sodium isethionate has been studied for its biological relevance, particularly in its role as a precursor for taurine synthesis. Research indicates that heart tissue may convert taurine into isethionic acid, suggesting a metabolic pathway that could be significant in physiological contexts . Moreover, due to its mild nature, sodium isethionate is considered safe for use in cosmetic formulations, with studies indicating low irritation potential on skin .
The synthesis of sodium isethionate primarily involves two steps:
- Formation of Sodium Bisulfite: Sodium hydroxide reacts with sulfur dioxide to produce sodium bisulfite.
- Reaction with Ethylene Oxide: Sodium bisulfite is then reacted with ethylene oxide under controlled temperature and pressure conditions to yield sodium isethionate.
This process requires careful management of reactant ratios and environmental conditions to prevent the formation of unwanted by-products .
Sodium isethionate finds extensive applications across various industries:
- Personal Care Products: It acts as a surfactant in shampoos, facial cleansers, bar soaps, and conditioners due to its mildness and ability to produce a creamy lather without stripping the skin's natural oils .
- Industrial Use: Sodium isethionate serves as an anti-static agent in hair care products and improves the stability of formulations in both hard and soft water environments .
- Biological Buffers: It can be utilized in the preparation of biological buffers such as HEPES and MES, which are essential in biochemical research .
Research on sodium isethionate has focused on its solubilization properties when combined with various surfactants. Studies have explored methods to enhance its stability in aqueous solutions through micelle formation and ion exchange processes . These interactions are crucial for optimizing its performance in cosmetic formulations.
Sodium isethionate shares similarities with several other compounds but stands out due to its unique properties. Below are some comparable compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Sodium Lauryl Sulfate | Commonly used surfactant; can be irritating to skin | |
| Sodium Cocoyl Isethionate | Derived from coconut oil; milder than sulfate surfactants | |
| Sodium Myreth Sulfate | Similar applications; less biodegradable |
Uniqueness of Sodium Isethionate:
- Mildness: Unlike many sulfate-based surfactants, sodium isethionate is known for its gentleness on the skin.
- Biodegradability: It has favorable biodegradation properties compared to traditional surfactants.
- Versatility: Its ability to function effectively in both hard and soft water makes it particularly valuable in personal care formulations.
Physical Description
White crystalline powder; [MSDSonline]
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Related CAS
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 146 of 147 companies (only ~ 0.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website
Other CAS
Wikipedia
Use Classification
Methods of Manufacturing
General Manufacturing Information
Adhesive Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
All Other Basic Inorganic Chemical Manufacturing
Ethanesulfonic acid, 2-hydroxy-, sodium salt (1:1): ACTIVE








